Product packaging for 1,5-Difluorobicyclo[3.3.1]nonane(Cat. No.:)

1,5-Difluorobicyclo[3.3.1]nonane

Cat. No.: B12840887
M. Wt: 160.20 g/mol
InChI Key: LQYMMTOTDUPYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Bicyclic Ring Systems in Advanced Organic Chemistry

Bicyclic ring systems, molecules containing two fused or bridged rings, have long been cornerstones in the field of organic chemistry. Their rigid, three-dimensional structures offer a unique scaffold for constructing complex molecular architectures and have been instrumental in the development of stereochemical theory. The history of these systems is rich with significant milestones; for instance, the synthesis of Tröger's base, an aza-analogue of the bicyclo[3.3.1]nonane system, was first reported by Julius Tröger in 1887. researchgate.net A pivotal moment in medicinal chemistry came during World War I, when a shortage of atropine (B194438) prompted Sir Robert Robinson to devise an efficient synthesis of tropinone, a key intermediate containing a bicyclo[3.2.1] ring system, demonstrating the practical importance of these structures. ichem.md

Bicyclic compounds are broadly classified into three types: fused, bridged, and spiro systems. organicchemistrydata.orgnih.gov Fused systems share a single bond between two rings, bridged systems share two non-adjacent atoms (bridgeheads), and spiro compounds are joined at a single atom. organicchemistrydata.orgnih.gov The bicyclo[3.3.1]nonane framework falls under the category of bridged bicyclic compounds and has been a subject of interest due to its presence in numerous natural products.

Academic Significance of Fluorine Incorporation in Organic Molecules

The strategic incorporation of fluorine into organic molecules has become a profoundly important strategy in modern chemistry, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. acs.orgresearchgate.net Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. ucl.ac.ukdocumentsdelivered.com This inherent strength often imparts enhanced thermal and metabolic stability to the molecule. acs.org

Furthermore, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom, allowing it to act as a bioisostere for hydrogen. documentsdelivered.comvulcanchem.com This means it can replace a hydrogen atom without significantly altering the molecule's size, yet it can drastically change its electronic properties, such as polarity, acidity (pKa), and dipole moment. documentsdelivered.comvulcanchem.com The introduction of fluorine can also increase a molecule's lipophilicity, which can improve its ability to penetrate biological membranes. documentsdelivered.com These unique properties make organofluorine compounds highly valuable for tuning the physicochemical and biological characteristics of a molecule.

The Bicyclo[3.3.1]nonane Structural Motif in Contemporary Chemical Research

The bicyclo[3.3.1]nonane skeleton is a "privileged" structural motif, meaning it is frequently found in biologically active compounds. vanderbilt.edu It is embedded in over 1000 natural products, including alkaloids, terpenes, and polyketides, which exhibit a wide range of activities, such as anticancer and neuroprotective properties. researchgate.netvanderbilt.eduresearchgate.net

Its rigid conformational framework provides a well-defined spatial arrangement for substituents, making it an attractive scaffold for the design of new therapeutic agents and molecular tools. vanderbilt.edu Researchers have utilized the bicyclo[3.3.1]nonane system as a template for developing new ligands for biological targets, such as the estrogen receptor. d-nb.info Its unique structure has also been harnessed in applications beyond medicine, including the construction of molecular tweezers and ion receptors. researchgate.net The synthesis of complex natural products containing this core, such as garsubellin A, continues to drive innovation in synthetic organic chemistry. vanderbilt.edu

Research Landscape and Challenges Pertaining to 1,5-Difluorobicyclo[3.3.1]nonane

Despite the clear importance of both the bicyclo[3.3.1]nonane scaffold and fluorine incorporation, the specific compound this compound remains a largely unexplored area of chemical space. A search of the scientific literature reveals a significant scarcity of research dedicated to its synthesis, characterization, and reactivity. While its existence is confirmed in chemical databases, detailed experimental data is not publicly available. nih.gov

This lack of information points to significant synthetic challenges. The introduction of fluorine atoms at bridgehead positions of bicyclic systems is notoriously difficult. Such positions are sterically hindered and are poor substrates for standard nucleophilic substitution (SN2) reactions. Furthermore, the formation of a carbocation at a bridgehead position, as would be required for an SN1 reaction, is highly unfavorable (Bredt's rule).

General strategies for synthesizing fluorinated bicycloalkanes often involve radical reactions or the use of specialized and highly reactive fluorinating agents. researchgate.netd-nb.info However, attempts to fluorinate other bicyclic systems have often been met with limited success, sometimes resulting in mixtures of products or requiring harsh reaction conditions. acs.org The synthesis of this compound would require a method capable of forming two strong C-F bonds at these challenging bridgehead positions. The primary challenge, therefore, is the development of a viable and selective synthetic route to access this compound, which would in turn enable the exploration of its properties and potential applications.

Data for this compound

PropertyValue
Molecular Formula C₉H₁₄F₂
Molecular Weight 160.20 g/mol
IUPAC Name This compound
InChI Key UQZQAAQDEHKDSO-UHFFFAOYSA-N
Canonical SMILES C1C2CCC(C1)(C2F)F
Monoisotopic Mass 160.10633166 Da
Topological Polar Surface Area 0 Ų
Heavy Atom Count 11
Complexity 159
XLogP3-AA 2.6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14F2 B12840887 1,5-Difluorobicyclo[3.3.1]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14F2

Molecular Weight

160.20 g/mol

IUPAC Name

1,5-difluorobicyclo[3.3.1]nonane

InChI

InChI=1S/C9H14F2/c10-8-3-1-4-9(11,7-8)6-2-5-8/h1-7H2

InChI Key

LQYMMTOTDUPYMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCC(C1)(C2)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1,5 Difluorobicyclo 3.3.1 Nonane

Strategic Approaches to C–F Bond Formation in Bicyclic Systems

The introduction of fluorine onto a pre-existing bicyclo[3.3.1]nonane core is a common strategy. The success of this approach hinges on the availability of effective fluorinating reagents and reaction conditions that can overcome the steric hindrance and electronic properties of the bicyclic system. Methodologies are generally based on electrophilic, nucleophilic, or radical pathways.

Electrophilic Fluorination Reagents and Their Application in Bicyclic Synthesis

Electrophilic fluorination involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). These reagents are particularly useful for fluorinating electron-rich positions on a molecule, such as enols, enolates, or electron-rich aromatic rings. nih.govrsc.orgacsgcipr.org In the context of bicyclic systems, this often requires the generation of a nucleophilic carbon center, typically an enolate, adjacent to the desired fluorination site.

A variety of N-F based reagents are available for electrophilic fluorination, offering a safer and more manageable alternative to elemental fluorine. acsgcipr.org These reagents react with nucleophiles like carbanions or electron-rich unsaturated bonds. nih.govrsc.org Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a widely used and versatile electrophilic fluorinating agent capable of fluorinating a range of substrates, including ketones. acsgcipr.org The reaction of a bicyclo[3.3.1]nonane precursor, such as bicyclo[3.3.1]nonan-9-one, could be envisioned to proceed via its enolate to introduce a fluorine atom at an adjacent position. However, achieving fluorination at the non-enolizable bridgehead C1 and C5 positions of the bicyclo[3.3.1]nonane skeleton using this method is not straightforward and would require a substrate with pre-installed functionality that directs the fluorination.

Recent developments have seen ring-opening fluorinations where treatment of bicyclic azaarenes with an electrophilic fluorinating agent leads to the construction of tertiary carbon-fluorine bonds, a process that involves skeletal transformation. nih.govrsc.org While the starting materials are different, this highlights the innovative strategies being developed in electrophilic fluorination of bicyclic structures.

Table 1: Common Electrophilic Fluorination Reagents

Reagent Name Chemical Name Typical Applications
Selectfluor® 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Fluorination of ketones, enolates, aromatic substrates. acsgcipr.org
N-Fluorobenzenesulfonimide (NFSI) N-Fluorobenzenesulfonimide Fluorination of carbanions, enolates, and organometallics.

Nucleophilic Fluorination Pathways for Bridged Frameworks

Nucleophilic fluorination employs a fluoride (B91410) ion (F-) source to displace a leaving group. This is a common method for synthesizing alkyl fluorides. In bridged frameworks, this approach can be challenging due to steric hindrance and the potential for competing elimination reactions. For bridgehead positions like C1 and C5 in the bicyclo[3.3.1]nonane system, SN2-type displacement is impossible, and SN1-type reactions can be complicated by carbocation rearrangements.

A viable nucleophilic pathway is deoxofluorination, where a hydroxyl group is replaced by fluorine. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are used for this transformation. Synthesizing 1,5-dihydroxybicyclo[3.3.1]nonane and subsequently treating it with a deoxofluorinating agent could provide a route to the target compound. Another powerful, albeit harsh, method involves the use of sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) for deoxofluorination. d-nb.info

The primary difficulty in nucleophilic fluorination of electron-deficient azaarenes is that after fluoride addition, the elimination of a hydride to form the product is challenging. acs.org While not directly analogous to the all-carbon bicyclo[3.3.1]nonane system, this illustrates the general difficulty of nucleophilic aromatic substitution for hydrogen, a challenge that would be even greater in a non-aromatic, saturated bicyclic system.

Radical-Mediated Fluorination in Bicyclic Systems

Radical fluorination methods have gained prominence as they can often overcome the limitations of ionic pathways, particularly for functionalizing unactivated C-H bonds. These reactions typically involve the generation of a fluorine radical or a carbon-centered radical that is subsequently trapped by a fluorine source.

In the bicyclo[3.3.1]nonane system, radical reactions have been demonstrated. For instance, the radical cyclization of 3,7-dimethylenebicyclo[3.3.1]nonane with perfluoroalkyl iodides can be initiated by copper catalysis or UV irradiation, leading to the formation of adamantane (B196018) derivatives. conicet.gov.arresearchgate.net This shows that radical intermediates can be effectively generated and manipulated within this bicyclic framework. conicet.gov.ar

More advanced strategies, such as dual photoredox and copper catalysis, have been used for the three-component radical coupling of alkyl radicals, strained molecules, and nucleophiles. d-nb.info The use of a Togni reagent in such a system can serve as a source of trifluoromethyl radicals. d-nb.info Adapting such a system for the introduction of a single fluorine atom would require a suitable fluorine radical donor. The development of reagents that can serve as effective sources of atomic fluorine for the hydrofluorination of unactivated alkenes under radical conditions is an area of active research. acsgcipr.org

De Novo Construction of the Bicyclo[3.3.1]nonane Framework with Integrated Fluorine

An alternative to late-stage fluorination is to construct the bicyclic skeleton from precursors that already contain the necessary fluorine atoms. This approach can offer better control over the position of the fluorine atoms but requires the design of complex, fluorinated starting materials.

Tandem Michael-Aldol Annulation Routes to Fluorinated Bicyclic Scaffolds

The tandem Michael-Aldol reaction is a powerful tool for the construction of the bicyclo[3.3.1]nonane core. ucl.ac.uk This strategy typically involves the reaction of a 1,3-dicarbonyl compound, such as a cyclohexane-1,3-dione, with an α,β-unsaturated aldehyde or ketone. ucl.ac.uknih.gov The sequence begins with a Michael addition, followed by an intramolecular aldol (B89426) condensation to form the bicyclic ring system. nih.govrsc.org

To synthesize a fluorinated bicyclic scaffold via this route, one could either start with a fluorinated cyclohexane-1,3-dione or a fluorinated α,β-unsaturated carbonyl compound. A more common approach described in the literature is to first construct the bicyclic scaffold and then perform a selective fluorination. ucl.ac.uk For example, a one-pot process reacting substituted 1,3-cyclohexanediones with enals can produce bicyclic ketols in high yield and stereoselectivity, which can then be subjected to fluorination. ucl.ac.uk This has been used to create a series of monofluorobicyclo[3.3.1]nonane derivatives. ucl.ac.uk While this is technically a late-stage fluorination, the tandem annulation provides a rapid and efficient entry to the core structure that is amenable to subsequent functionalization. ucl.ac.uk

Table 2: Tandem Michael-Aldol Annulation for Bicyclo[3.3.1]nonane Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference(s)
Cyclohexane-1,3-dione α,β-Unsaturated aldehyde Organocatalyst (e.g., Proline) Bicyclo[3.3.1]nonane-2,9-dione ucl.ac.ukmdpi.com
Diketone Methyl acrolein TfOH or TMSOTf Bicyclo[3.3.1]nonenone nih.govrsc.org

Intramolecular Cyclization Reactions for Bicyclo[3.3.1]nonane Core Formation

Various intramolecular cyclization reactions are employed to forge the bicyclo[3.3.1]nonane framework from suitably functionalized acyclic or monocyclic precursors. These methods include radical cyclizations and cationic cyclizations.

Transannular cyclizations are a hallmark of bicyclo[3.3.1]nonane chemistry. For example, the addition of electrophiles or radicals to dienes like 3,7-dimethylenebicyclo[3.3.1]nonane leads to adamantane derivatives through transannular C-C bond formation. researchgate.net While this forms a different cage structure, it underscores the inherent tendency of the bicyclo[3.3.1]nonane system to undergo intramolecular reactions.

Acid-catalyzed intramolecular aldol condensations are also widely used. nih.govrsc.org For instance, an appropriately substituted diketone can be cyclized under acidic conditions to yield a bicyclo[3.3.1]nonenone. nih.govrsc.org To apply this to the synthesis of 1,5-Difluorobicyclo[3.3.1]nonane, one would need to design a precursor that, upon cyclization, places the fluorine atoms at the desired bridgehead positions. An intramolecular electrophilic attack on an alkoxy group has been shown to result in the formation of a substituted bicyclo[3.3.1]nonane derivative, demonstrating the versatility of intramolecular cyclization pathways. beilstein-journals.org A radical-based ring closure of an amidocyclohexene derivative has also been successfully used to create the 2-azabicyclo[3.3.1]nonane skeleton, a strategy that could potentially be adapted for all-carbon systems. rsc.org

Ring Expansion Methodologies for Bicyclic Fluorinated Compounds

Ring expansion reactions offer a powerful tool for constructing larger, more complex cyclic systems from smaller, more readily available starting materials. In the context of fluorinated bicyclic compounds, these methodologies can introduce fluorine atoms either before or during the expansion process.

A notable strategy involves the gem-difluorinative ring expansion of methylenecycloalkanes. chemrxiv.org This method allows for the conversion of methylene-substituted adamantane derivatives into their corresponding fluorinated homologues. chemrxiv.org For instance, various substituted methylene (B1212753) cyclobutanes have been successfully transformed into the corresponding five-membered difluorinated products. chemrxiv.org The reaction tolerates a range of functional groups, including carbonyls, hydroxyls, carboxylic acids, esters, and chlorides, which provides synthetic handles for further molecular modifications. chemrxiv.org

Another innovative approach is the ring-opening fluorination of bicyclic azaarenes. nih.govrsc.orgresearchgate.netresearchgate.net This reaction proceeds via electrophilic fluorination of the aromatic ring, which is then followed by a ring-opening event. nih.govrsc.orgresearchgate.netresearchgate.net While this can be classified as an electrophilic fluorination of an aromatic system, it uniquely results in the formation of a tertiary carbon-fluorine bond, effectively creating a more complex, fluorinated acyclic structure from a bicyclic precursor. nih.govrsc.orgresearchgate.netresearchgate.net This method has been shown to be applicable to a variety of bicyclic azaarenes and is tolerant of numerous functional groups. nih.govrsc.org

Starting Material TypeReagentsProduct TypeKey Features
MethylenecycloalkanesElectrophilic Fluorinating AgentGem-difluorinated expanded ringTolerates various functional groups. chemrxiv.org
Bicyclic AzaarenesElectrophilic Fluorinating AgentRing-opened product with a C(sp³)-F bondCreates tertiary C-F bonds. nih.govrsc.orgresearchgate.netresearchgate.net

Abiotic Annulation and Rearrangement Strategies for Polycyclic Systems

Abiotic annulation and rearrangement strategies provide a non-enzymatic pathway to construct complex polycyclic frameworks. These methods often mimic biosynthetic pathways to create intricate molecular architectures.

The bicyclo[3.3.1]nonane core, a privileged structure found in over 1000 natural products, can be synthesized using such strategies. researchgate.netnih.gov A programmable meroterpene synthesis has been developed based on an abiotic annulation and rearrangement strategy, leading to the total synthesis of complex natural products like garsubellin A. researchgate.netnih.gov This approach highlights a method for creating diverse meroterpene chemotypes through a minimal number of chemical transformations. nih.gov

One powerful combination of reactions involves a diketene (B1670635) annulation process coupled with a hypervalent iodine-mediated oxidative ring expansion. brandeis.edunsf.gov This sequence allows for the efficient preparation of bicyclo[3.3.1]nonane architectures from simpler 5,6-fused bicyclic diketones in just two steps. brandeis.edunsf.gov Furthermore, a radical-based, abiotic rearrangement process can isomerize the bicyclo[3.3.1]nonane core into other fused ring systems, demonstrating the versatility of these methods in accessing a variety of complex molecular scaffolds. brandeis.edunsf.gov

Transition Metal-Catalyzed Fluorination of Bicyclo[3.3.1]nonane Precursors

Direct C-H fluorination using transition metal catalysts represents a highly efficient and atom-economical approach to introduce fluorine into organic molecules. These methods avoid the need for pre-functionalized substrates, allowing for the late-stage fluorination of complex molecules.

Palladium-Catalyzed C(sp³)–H Fluorination Techniques

Palladium catalysis has been successfully employed for the site-selective and diastereoselective fluorination of unactivated C(sp³)–H bonds. core.ac.ukiu.edu This approach is particularly valuable for the synthesis of β-fluorinated amino acid derivatives and aliphatic amides. iu.edu The reactions typically utilize palladium acetate (B1210297) as the catalyst and an electrophilic fluorine source like Selectfluor. core.ac.ukiu.edu The use of a bidentate directing group is often crucial for achieving high selectivity. core.ac.uk For instance, the fluorination of aliphatic amides has been achieved with high diastereoselectivity, favoring the anti-diastereoisomer. core.ac.uk A proposed catalytic cycle involves the formation of a palladacycle intermediate, followed by oxidative addition of the fluorinating agent to a Pd(IV) species, and subsequent reductive elimination to form the C-F bond. core.ac.uk

A notable development is the direct β-C(sp³)–H fluorination of free carboxylic acids. nih.govchemrxiv.org This method, catalyzed by palladium(II), overcomes the challenge of working with this functional group and provides a direct route to β-fluorinated carboxylic acids. nih.govchemrxiv.org The addition of silver oxide (Ag₂O) and pivalic acid was found to be critical for the success of this transformation. nih.gov

Substrate TypeCatalyst SystemFluorine SourceKey Features
Aliphatic AmidesPd(OAc)₂ / Bidentate LigandSelectfluorHigh site- and diastereoselectivity for β-fluorination. core.ac.ukiu.edu
Free Carboxylic AcidsPd(II) / Ag₂O / Pivalic AcidElectrophilicDirect fluorination at the β-position. nih.govchemrxiv.org

Copper-Mediated/Catalyzed Fluorination and Trifluoromethylation

Copper-based systems offer a more economical alternative to palladium for fluorination reactions. rsc.org Copper-mediated trifluoromethylation of 3,7-dimethylenebicyclo[3.3.1]nonane with perfluoroalkyl iodides leads to the formation of perfluoroalkyl-substituted noradamantanes through a radical cyclization pathway. conicet.gov.ar This reaction is proposed to proceed via an electron transfer from copper to the perfluoroalkyl iodide, generating a perfluoroalkyl radical. conicet.gov.ar

In addition to trifluoromethylation, copper catalysis is effective for fluorination. For example, copper-catalyzed fluorination of internal allylic bromides has been achieved using Et₃N·3HF as the fluorine source. beilstein-journals.org

Silver-Catalyzed C(sp²)–H Fluorination in Aryl Systems

Silver-catalyzed C–H fluorination has emerged as a powerful tool, particularly for late-stage fluorination of complex molecules and aryl systems. nih.gov While the primary focus of this methodology is on C(sp²)–H bonds in arenes, the principles can inform the development of methods for C(sp³)–H fluorination. nih.govresearchgate.net The reaction often involves the use of a silver catalyst to facilitate the carbon-fluorine bond formation from an organometallic precursor, such as an arylstannane, and an electrophilic fluorine source. nih.gov A proposed mechanism involves a high-valent silver fluoride complex. nih.gov While direct application to the non-aromatic this compound is not documented, this method's functional group tolerance is noteworthy. nih.gov

Rhenium-Catalyzed Cycloaddition Reactions for Bicyclo[3.3.1]nonene Frameworks

Rhenium complexes have been shown to catalyze the formation of bicyclo[3.3.1]nonene frameworks. acs.orgnih.govnih.govrsc.orgelsevierpure.com Specifically, the treatment of cyclic β-keto esters with terminal alkynes in the presence of a catalytic amount of [ReBr(CO)₃(thf)]₂ results in the formation of bicyclo[3.3.1]nonene derivatives. acs.orgnih.govelsevierpure.com The yields of these reactions can be improved by the sequential addition of tetrabutylammonium (B224687) fluoride (TBAF) after the initial rhenium-catalyzed step. acs.orgnih.govelsevierpure.com These bicyclo[3.3.1]nonene products serve as valuable precursors that can be subsequently fluorinated and reduced to afford saturated bicyclic systems like this compound.

ReactantsCatalystAdditiveProduct
Cyclic β-keto esters, terminal alkynes[ReBr(CO)₃(thf)]₂TBAFBicyclo[3.3.1]nonene derivatives

Bismuth-Catalyzed Fluorination of Aryl Boronic Acid Derivatives

While traditionally known for its Lewis acidic properties, bismuth has emerged as a capable catalyst in redox-mediated transformations, mimicking the reactivity of transition metals. mpg.denih.gov A significant advancement is the development of bismuth-catalyzed fluorination of aryl boronic esters, which proceeds through a Bi(III)/Bi(V) redox cycle. mpg.denih.gov This methodology represents a novel approach for carbon-fluorine bond formation.

The catalytic cycle is initiated by the transmetalation of an aryl boronic ester with a rationally designed Bi(III) complex. mpg.denih.gov This is followed by oxidative addition of a mild electrophilic fluorinating agent, which oxidizes the metal center to a high-valent Bi(V) species. nih.gov The final step is a C–F reductive elimination, which forges the desired aryl fluoride bond and regenerates the active Bi(III) catalyst. mpg.de The design of the ligand backbone for the bismuth catalyst is crucial; for instance, a sulfoximine (B86345) moiety or an electron-deficient sulfone ligand has proven effective in facilitating the catalytic cycle. mpg.denih.gov

Although this method has been demonstrated for the synthesis of aryl fluorides, its principles are applicable to the fluorination of suitable bicyclic precursors. For the synthesis of this compound, a hypothetical precursor such as a bicyclo[3.3.1]nonane-1,5-diboronic acid ester could potentially be fluorinated using this bismuth-redox catalysis. The reaction accommodates a variety of functional groups and can proceed under mild conditions. nih.gov

Table 1: Bismuth-Catalyzed Fluorination of Aryl Boronic Esters mpg.de

This table illustrates the capability of the bismuth-catalyzed system with various substrates, showing the potential applicability for complex structures.

Substrate (Aryl Boronic Ester)Fluorinating AgentCatalyst (mol%)Yield (%)
4-tert-Butylphenyl boronic esterPyridinium-HF1096
4-Trimethylsilylphenyl boronic esterPyridinium-HF1077
2-Bromophenyl boronic esterPyridinium-HF1074
Naphthalen-2-yl boronic esterPyridinium-HF1075
4-Vinylphenyl boronic esterPyridinium-HF1049
3-Methoxyphenyl boronic esterPyridinium-HF1093

Stereoselective Synthesis of this compound

Controlling the stereochemistry during the introduction of fluorine atoms is paramount for creating specific isomers of complex molecules. For a chiral molecule like a substituted this compound derivative, stereoselective synthesis is essential.

The construction of fluorinated bicyclic systems with high enantiomeric purity can be achieved through several powerful synthetic strategies. One notable method is the asymmetric Pauson-Khand reaction (PKR), which involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. beilstein-journals.org This reaction can be adapted to synthesize enantioenriched fluorinated bicyclic cores. uniovi.es For instance, a chiral N-tethered fluoro-enyne precursor can undergo an intramolecular PKR to yield bicyclic cyclopentenones with excellent diastereoselectivity. beilstein-journals.org The reaction is tolerant of a wide range of substituents, including aromatic and aliphatic groups, at the stereogenic center. beilstein-journals.org

Another powerful strategy involves a sequence of asymmetric allylation followed by ring-closing metathesis (RCM). acs.org This approach has been successfully used to prepare fluorinated benzo-fused bicyclic amines. The synthesis begins with the preparation of chiral N-(tert-butanesulfinyl)imines, which undergo a highly diastereoselective allylation. acs.org The resulting product contains the necessary diene structure for a subsequent RCM reaction, which closes the second ring to form the bicyclic framework. A key finding from this work is that fluoroalkyl substituents can deactivate the alkene, necessitating modified RCM conditions, such as microwave heating and higher catalyst loading, to achieve good yields. acs.org

When the bicyclic core is pre-formed, the stereoselective introduction of fluorine can be accomplished using catalytic asymmetric fluorination. These methods utilize a chiral catalyst to control the facial selectivity of an electrophilic fluorinating agent's attack on a prochiral nucleophile, such as an enolate or silyl (B83357) enol ether. chimia.chacs.org

Transition-metal catalysis is a prominent strategy. Chiral complexes of palladium, copper, nickel, and titanium have been developed for enantioselective fluorination. acs.orgbeilstein-journals.org For example, nickel(II) complexes with chiral ligands like DBFOX-Ph have been shown to catalyze the fluorination of cyclic β-ketoesters with extremely high enantioselectivity (93–99% ee). acs.org Similarly, copper(II) complexes with tartrate-derived bisoxazoline ligands can effectively fluorinate cyclic and acyclic β-ketoesters. beilstein-journals.org The choice of fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, can also be critical for achieving high selectivity. acs.org

Organocatalysis provides a complementary, metal-free approach. Chiral primary amines, such as those derived from β,β-diaryl serines, or cinchona alkaloids can catalyze the α-fluorination of carbonyl compounds with high enantioselectivity. chimia.chresearchgate.net These catalysts operate by forming a chiral enamine or iminium ion intermediate, which then reacts with the electrophilic fluorine source. For example, the fluorination of α-aryl-tetralones, a type of bicyclic precursor, has been achieved with good enantioselectivity using cinchonine (B1669041) in combination with Selectfluor. researchgate.net The Pauson-Khand reaction itself can be rendered highly diastereoselective, often affording bicyclic products as single diastereoisomers (dr > 20:1). beilstein-journals.org

Table 2: Comparison of Catalytic Systems for Enantioselective Fluorination of Cyclic Ketone Precursors acs.orgbeilstein-journals.org

Catalyst System Substrate Type Fluorinating Agent ee (%)
Ni(ClO₄)₂ / DBFOX-Ph Cyclic β-Ketoester NFSI 93-99
Cu(OTf)₂ / Bisoxazoline Cyclic β-Ketoester NFSI up to 98
Ti(TADDOLato) α-Acyl Lactam NFSI 87
Pd(II) / Chiral NHC Oxindole NFSI Low to moderate

Integration of Green Chemistry Principles in Fluorinated Bicyclic Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. This involves using renewable resources, reducing waste, and employing milder, more efficient reaction conditions.

A key development in the green synthesis of fluorinated compounds is the use of photochemistry. Visible-light photoredox catalysis provides a sustainable pathway for C-F bond formation and other transformations under mild conditions. rsc.orgnih.gov For example, a photochemical protocol has been developed for the selective difluoromethylation of bicyclobutanes, which uses renewable visible light as the energy source, exhibits high atom economy, and allows for solvent-controlled selectivity. rsc.org This approach avoids the environmentally burdensome fluorination of ketone precursors often used in traditional methods. rsc.org

Similarly, a visible-light-induced defluorinative annulation between bicyclo[1.1.0]butanes and gem-difluoroalkenes has been reported to produce fluorinated bicyclo[4.1.1]octenes. nih.gov This method is characterized by its use of readily available starting materials, mild reaction conditions, and excellent tolerance of various functional groups, highlighting its potential for broader applications in synthesizing complex fluorinated molecules. nih.gov These photochemical strategies represent a significant step toward the sustainable synthesis of complex molecules like fluorinated bicyclic structures, reducing reliance on harsh reagents and energy-intensive processes.

Stereochemistry and Conformational Analysis of 1,5 Difluorobicyclo 3.3.1 Nonane

Intrinsic Conformational Preferences of the Bicyclo[3.3.1]nonane System

The bicyclo[3.3.1]nonane skeleton, composed of two fused cyclohexane (B81311) rings, can theoretically exist in several conformations. oregonstate.eduvu.lt The most significant of these are the double chair (CC), boat-chair (BC), and double boat (BB) or double twist (TT) forms. oregonstate.edursc.org

Theoretical and Experimental Basis for Double Chair (CC) Conformation Dominance

For the unsubstituted bicyclo[3.3.1]nonane, both theoretical calculations and experimental data overwhelmingly support the dominance of the double chair (CC) conformation. nih.govresearchgate.netresearchgate.net This C2v-symmetric form is considered the most stable arrangement. rsc.org High-level ab initio calculations have consistently shown the CC conformer to be the optimal structure for the parent hydrocarbon and several of its derivatives. researchgate.net Experimental evidence from gas-phase electron diffraction studies has confirmed that, even at elevated temperatures, the double chair conformer is the major species present, with no statistically significant presence of other conformers. researchgate.net The stability of the CC conformation is attributed to the minimization of steric strain between the two rings. vu.lt

However, the CC conformation is not without its own internal steric pressures, most notably the repulsion between the endo-hydrogens at the C3 and C7 positions. nih.gov Despite this, it remains the favored conformation in the absence of overriding substituent effects.

Analysis of Boat-Chair (BC) and Double Twist (TT) Conformational Forms

While the double chair is the dominant conformer, the boat-chair (BC) and double twist (TT) conformations are also possible and have been studied. oregonstate.edursc.org The boat-chair (BC) conformation is generally found to be higher in energy than the double chair. researchgate.netresearchgate.net For the parent bicyclo[3.3.1]nonane, the energy difference is significant enough that the BC form constitutes only a minor fraction of the conformational equilibrium at room temperature. rsc.orgnih.gov For instance, at 400 °C, electron diffraction studies established a 25% population of the BC conformer. nih.gov

The double twist (TT) or double boat (BB) conformation is considerably more strained and generally considered to be of high energy, making its population negligible in the conformational equilibrium of the parent system. nih.govresearchgate.net Destabilizing steric factors are cited as the primary reason for the low probability of observing the BB conformer in a detectable amount. rsc.org Theoretical calculations support this, indicating that TT forms are typically strained by more than 12 kcal/mol relative to the optimal CC structure. researchgate.net

It is important to note that substitutions on the bicyclic framework can dramatically alter this conformational landscape. For example, bulky substituents at the 3 and 7 positions can favor the BC conformation to alleviate steric repulsion. rsc.orgnih.gov

Influence of Fluorine Substituents on Molecular Conformation

The introduction of fluorine atoms into organic molecules can have a profound impact on their conformational preferences, extending beyond simple steric considerations. nih.govsoton.ac.uknih.gov These effects are a combination of steric, electronic, and stereoelectronic factors. nih.govwisc.edu

Steric, Electronic, and Stereoelectronic Effects of Fluorine on Conformation

Beyond classical electrostatic interactions, stereoelectronic effects play a crucial role. wikipedia.org One of the most significant is hyperconjugation, which involves the delocalization of electron density from a filled bonding orbital (like a C-H σ orbital) into an empty antibonding orbital (like a C-F σ* orbital). wikipedia.orgnih.gov This type of interaction is highly dependent on the dihedral angle between the participating orbitals and can stabilize specific gauche or anti arrangements. wikipedia.orgnih.gov In some cases, repulsive interactions between the lone pairs of fluorine and other atoms, like oxygen, can also influence conformational preferences. beilstein-journals.org

While fluorine has a relatively small van der Waals radius, steric effects cannot be entirely discounted, especially in crowded systems. nih.govbeilstein-archives.org However, it is often the interplay of these steric, electronic, and stereoelectronic factors that dictates the final conformational outcome. nih.gov

Conformational Impact of 1,3-Difluorination Motifs within Alkane Chains

Studies on 1,3-difluorinated alkanes have revealed that this substitution pattern significantly influences the conformation of the carbon chain. nih.govsoton.ac.ukacs.org A key factor in these systems is the electrostatic repulsion between the two fluorine atoms when they are in a 1,3-relationship. st-andrews.ac.uk This repulsion often leads to conformations that avoid parallel alignments of the C-F bonds. st-andrews.ac.uk

Solvent Polarity Effects on Conformational Equilibria in Fluorinated Compounds

The conformational equilibrium of fluorinated compounds can be highly sensitive to the polarity of the surrounding medium. nih.govacs.orgnih.gov It is a general observation that more polar conformers are stabilized in more polar solvents. cdnsciencepub.com This is due to the interaction of the molecule's dipole moment with the reaction field of the solvent. cdnsciencepub.com

Advanced Spectroscopic Characterization for Conformational Elucidation

The precise determination of the conformational preferences of 1,5-Difluorobicyclo[3.3.1]nonane relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's three-dimensional structure and the dynamic interplay between its various conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Bicyclic Conformers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of bicyclic compounds, offering detailed information about the connectivity and spatial arrangement of atoms. researchgate.netuobasrah.edu.iq

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for probing the hydrogen environments within a molecule. libretexts.org In the context of this compound, the chemical shifts and coupling constants of the protons provide critical data for conformational analysis. hw.ac.uklibretexts.org The spatial proximity of protons in different conformations, such as the chair-chair and boat-chair forms, influences their shielding and, consequently, their resonance frequencies. oregonstate.eduresearchgate.net The relative number of protons in distinct chemical environments can be determined through the integration of the corresponding signals. hw.ac.uk Furthermore, the multiplicity of a signal, which arises from spin-spin coupling with neighboring protons, reveals the number of adjacent protons and can help to deduce the connectivity within the bicyclic framework. hw.ac.uk

For instance, in related bicyclo[3.3.1]nonane derivatives, specific proton signals and their coupling constants have been instrumental in confirming the predominant conformation. ichem.mdnih.gov The analysis of these parameters allows for the differentiation between axial and equatorial protons, providing direct evidence for the chair or boat nature of the cyclohexane rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. uobasrah.edu.iqlibretexts.org In bicyclo[3.3.1]nonane systems, the chemical shifts of the carbon atoms are highly sensitive to their conformation. rsc.orgacs.org The number of distinct signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, which can help to determine the molecule's symmetry. libretexts.org

Studies on various bicyclo[3.3.1]nonane derivatives have demonstrated that the ¹³C chemical shifts can reliably confirm the conformation of the bicyclic framework. rsc.orgresearchgate.net For example, the chemical shifts of the bridgehead carbons and the methylene (B1212753) carbons can differentiate between a twin-chair and a boat-chair conformation. The introduction of fluorine atoms at the 1 and 5 positions would be expected to significantly influence the chemical shifts of the adjacent carbons due to the high electronegativity of fluorine.

Carbon Position Expected Chemical Shift Range (ppm) Influencing Factors
C1, C5 (Bridgehead)90 - 100Direct attachment of fluorine
C2, C4, C6, C830 - 40Proximity to fluorinated bridgehead
C3, C720 - 30Further from fluorine substitution
C925 - 35Dependent on ring conformation

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound. This table is predictive and based on general principles of ¹³C NMR spectroscopy and data from related compounds. Actual values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique for studying fluorinated organic molecules. researchgate.netbiophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal probe. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, allowing for the differentiation of fluorine atoms in slightly different structural locations. nih.govacs.orgkpi.ua

In this compound, the ¹⁹F NMR spectrum would be expected to show distinct signals for the fluorine atoms depending on the conformational equilibrium. The chemical shifts would be influenced by through-space interactions with other atoms in the bicyclic system. The application of ¹⁹F NMR has been crucial in the structural elucidation of other fluorinated bicyclic compounds. kpi.ua The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for detecting subtle conformational changes. researchgate.net Quantitative ¹⁹F NMR can also be a valuable method for determining the content of fluorinated compounds. nih.govdiva-portal.org

Fluorine Position Predicted Chemical Shift (ppm) relative to CFCl₃ Expected Multiplicity
F at C1-180 to -200Complex multiplet due to coupling with neighboring protons
F at C5-180 to -200Complex multiplet due to coupling with neighboring protons

Table 2: Predicted ¹⁹F NMR Data for this compound. This table is predictive and based on typical chemical shift ranges for fluoroalkanes and related bicyclic systems. scispace.com Actual values will depend on the specific conformation and solvent.

Infrared (IR) Spectroscopy in Conformational Investigations

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. specac.com The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending. vscht.cz While IR spectroscopy is often used to identify functional groups, it can also provide insights into the conformation of cyclic and bicyclic systems. docbrown.infolibretexts.org

For this compound, the C-F stretching vibrations would be a key feature in the IR spectrum. The position and intensity of these bands can be influenced by the conformational arrangement of the molecule. In related bicyclo[3.3.1]nonane derivatives, IR spectroscopy has been used to identify the presence of specific conformers. oregonstate.eduacs.org For example, intramolecular hydrogen bonding, which is dependent on the conformation, can be readily detected by IR spectroscopy. While this compound does not have hydroxyl groups for hydrogen bonding, the dipole moments of the C-F bonds and their spatial orientation in different conformers could lead to subtle but detectable differences in the IR spectrum. The spectrum of bicyclo[3.3.1]nonane-3,7-dione, for example, has been recorded and analyzed. nih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
C-H Stretch2850 - 3000
C-F Stretch1000 - 1400
C-C Stretch800 - 1200
CH₂ Bending1450 - 1470

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound. This table is based on typical IR absorption frequencies for alkanes and organofluorine compounds. wpmucdn.com

X-ray Crystallographic Analysis of Fluorinated Bicyclic Structures

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. wikipedia.orglibretexts.orgcam.ac.uk By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms and the bonds between them. nih.gov

Computational Approaches to Conformational Landscapes

The conformational preferences of this compound are governed by the spatial arrangement of its constituent atoms. Computational methods offer a window into this landscape, allowing for the characterization of stable conformers and the energetic barriers between them.

Quantum Chemical Calculations (Ab Initio and Density Functional Theory) for Conformational Optimization

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are instrumental in identifying and optimizing the geometry of various conformers of this compound. chemrxiv.orgnrel.gov These methods solve the electronic Schrödinger equation to determine the energy and electronic structure of a molecule. igem.wiki

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT functionals, like B3LYP, are commonly employed for conformational analysis. chemrxiv.orgresearchgate.net The choice of the basis set, which is a set of mathematical functions used to build molecular orbitals, is also crucial for obtaining accurate results. chemrxiv.org For fluorinated compounds, basis sets that include polarization and diffuse functions, such as 6-311+G**, are often used to accurately describe the behavior of the electronegative fluorine atoms. nih.gov

For the bicyclo[3.3.1]nonane skeleton, several conformations are possible, including the chair-chair (CC), boat-chair (BC), and boat-boat (BB) forms. High-level ab initio calculations on various bicyclo[3.3.1]nonane derivatives have consistently shown the double chair (CC) conformer to be the most stable. researchgate.net The introduction of fluorine atoms at the bridgehead positions (1 and 5) is expected to influence the relative energies of these conformers due to electrostatic interactions and steric hindrance.

The optimization process involves finding the minimum energy structure for each potential conformer. chemrxiv.org The results of these calculations typically include the optimized geometry (bond lengths, bond angles, and dihedral angles) and the corresponding electronic energy.

Table 1: Representative Calculated Relative Energies for Bicyclo[3.3.1]nonane Conformers

Conformer Method/Basis Set Relative Energy (kcal/mol)
Chair-Chair (CC) MP2/cc-pVTZ 0.0
Boat-Chair (BC) MP2/cc-pVTZ 6-7
Twin-Twist (TT) MP2/cc-pVTZ >12

Note: This table provides representative data for the parent bicyclo[3.3.1]nonane system from a study on its derivatives to illustrate the typical energy differences between conformers. The actual values for this compound would require specific calculations. researchgate.net

Molecular Dynamics Simulations for Conformational Fluxionality

While quantum chemical calculations provide static pictures of the minimum energy conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational fluxionality of this compound. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. researchgate.net

These simulations can reveal the pathways and timescales of conformational transitions, such as the interconversion between different chair and boat forms of the bicyclic system. arxiv.org By simulating the molecule at different temperatures, one can study how thermal energy influences its dynamic behavior. arxiv.org The choice of a force field, which is a set of parameters that describes the potential energy of the system, is a critical aspect of MD simulations. ua.ac.be For fluorinated organic molecules, specialized force fields are often required to accurately model the interactions involving fluorine.

MD simulations can be used to calculate various properties, including radial distribution functions, which provide information about the local structure, and autocorrelation functions, which can be used to determine relaxation times for different molecular motions. arxiv.org These simulations are particularly useful for understanding how the molecule behaves in a condensed phase, such as in a solvent, where intermolecular interactions play a significant role.

Theoretical Assessment of Molecular Strain and Energy by Bond Separation Energy Formalism

The introduction of fluorine atoms and the bicyclic structure itself induce strain in the this compound molecule. Molecular strain is the increase in potential energy of a molecule due to deviations from ideal bond lengths, bond angles, and dihedral angles. saskoer.ca The bond separation energy (BSE) formalism is a computational method used to quantify this strain energy. nih.gov

The BSE is calculated by considering a hypothetical reaction in which the molecule of interest is broken down into its simplest constituent molecules with the same types of bonds. The energy of this reaction, calculated using quantum chemical methods, provides a measure of the strain in the original molecule. nih.govmdpi.com For this compound, the bond separation reaction would involve breaking the C-C and C-F bonds and forming simpler, strain-free molecules like ethane (B1197151) and fluoromethane.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Ethane

Reactivity and Mechanistic Investigations of 1,5 Difluorobicyclo 3.3.1 Nonane and Its Derivatives

Detailed Reaction Pathways and Proposed Mechanisms

The reactivity of 1,5-difluorobicyclo[3.3.1]nonane is dictated by the interplay of its rigid bicyclic structure and the strong electron-withdrawing nature of the bridgehead fluorine atoms. These factors influence the stability of potential intermediates and the accessibility of reaction sites.

Electrophilic Reactivity Profiles of Fluorinated Bicyclic Frameworks

The bridgehead positions of the bicyclo[3.3.1]nonane system are generally less reactive towards electrophiles due to steric hindrance and the strain associated with forming cationic intermediates at these positions. The presence of highly electronegative fluorine atoms at the 1 and 5 positions further deactivates the entire framework towards electrophilic attack by inductively withdrawing electron density.

However, electrophilic reactions can be induced under specific conditions, often involving highly reactive electrophiles or neighboring group participation. For instance, studies on related bicyclo[3.3.1]nonane dienes have shown that the addition of elemental fluorine can proceed via an electrophilic mechanism, leading to transannular cyclization to form adamantane (B196018) derivatives. This suggests that a sufficiently powerful electrophile can overcome the deactivating effect of the fluorine atoms and induce skeletal rearrangements.

In the case of this compound, electrophilic attack is more likely to occur at the methylene (B1212753) bridges rather than the fluorinated bridgeheads. The reaction would likely proceed through a transition state where the positive charge is stabilized as much as possible, away from the electron-withdrawing influence of the fluorine atoms. The exact nature of the products would depend on the specific electrophile and reaction conditions.

Nucleophilic Reactivity and Subsequent Transformations

Nucleophilic substitution at the bridgehead carbons of this compound is challenging due to the inherent difficulty of SN1 and SN2 reactions at these positions. An S_N_2 reaction is disfavored due to the impossibility of backside attack on the sterically hindered bridgehead carbon. science.govnih.gov An S_N_1 reaction is also unlikely because the formation of a carbocation at the bridgehead is highly unfavorable due to increased ring strain.

Despite these challenges, nucleophilic displacement of the fluorine atoms may be possible under forcing conditions or through alternative mechanisms. One possibility is the S_RN_1 (substitution nucleophilic radical) mechanism, which involves radical and radical anion intermediates. Such mechanisms have been observed in the reactions of other bicyclic systems. wikipedia.org

Transformations involving nucleophiles are more likely to occur at other positions if suitable leaving groups are present on the bicyclic frame. For example, derivatives of this compound bearing leaving groups on the methylene bridges would be more susceptible to standard nucleophilic substitution reactions. The stereochemical outcome of such reactions would be influenced by the rigid conformation of the bicyclic system.

Reagent/ConditionExpected Product TypePlausible Mechanism
Strong Nucleophile (e.g., RO⁻, CN⁻)Substitution at non-bridgehead positions (if leaving group is present)S_N_2 or S_N_1 depending on substrate
Radical Initiator + NucleophileSubstitution at bridgeheadS_RN_1

Table 1: Postulated Nucleophilic Reactions of this compound Derivatives

Radical Reactions and Intermediates in Difluorobicyclo[3.3.1]nonane Systems

Free radical reactions offer a viable pathway for the functionalization of the otherwise unreactive C-H bonds of the this compound skeleton. lscollege.ac.inlibretexts.org The stability of the resulting carbon-centered radicals plays a crucial role in determining the regioselectivity of such reactions. youtube.com

In the case of this compound, radical abstraction of a hydrogen atom can occur at any of the methylene bridges. The bridgehead C-H bonds are generally stronger and less susceptible to abstraction. The presence of the electron-withdrawing fluorine atoms might slightly destabilize radicals at the adjacent (C2, C4, C6, C8) positions. Therefore, radical reactions are predicted to show some selectivity for the C3 and C7 positions.

Common radical reactions that could be applied to this system include halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. youtube.comchimia.ch The resulting halogenated derivatives can then serve as precursors for further functionalization. The intermediate in these reactions would be a bicyclo[3.3.1]nonyl radical, with its stability and subsequent reaction pathway influenced by the fluorine substituents.

The Multifaceted Role of Fluorine as a Modulating Element in Reactivity

The fluorine atoms at the bridgehead positions of this compound are not mere spectators. Their unique electronic properties exert a significant influence on the reactivity and selectivity of the entire molecule. rsc.org

Impact on Regioselectivity and Stereoselectivity in Reaction Outcomes

The strong negative inductive effect of fluorine significantly lowers the electron density throughout the carbon skeleton. This electronic perturbation can direct incoming reagents to specific positions. For instance, in electrophilic additions to derivatives containing double bonds, the fluorine atoms would disfavor the formation of a positive charge on adjacent carbons, thereby controlling the regioselectivity.

Stereoselectivity is also profoundly affected by the presence of fluorine. The rigid chair-chair or boat-chair conformation of the bicyclo[3.3.1]nonane system, coupled with the steric bulk and stereoelectronic effects of the fluorine atoms, can create a highly biased steric environment. nih.gov This can lead to preferential attack of reagents from one face of the molecule over the other, resulting in high diastereoselectivity. Studies on related fluorinated bicyclic compounds have demonstrated that fluorine can act as a powerful stereodirecting group. rsc.org

Reaction TypeInfluence of FluorineExpected Outcome
Electrophilic AdditionInductive electron withdrawalDirects electrophile away from fluorinated bridgeheads
Nucleophilic SubstitutionSteric hindrance and electronic effectsControls stereochemical outcome at adjacent centers
Radical AbstractionDestabilization of adjacent radicalsPotential for selectivity at remote positions

Table 2: Modulating Effects of Fluorine on Reaction Selectivity

Fluorine Effects on C–H Activation of Rigid Hydrocarbon Scaffolds

Direct C–H activation is a powerful tool for the functionalization of unreactive alkanes. science.govchinesechemsoc.org However, the presence of fluorine atoms can have a significant impact on the feasibility and outcome of such reactions. The strong C-F bond and the electron-withdrawing nature of fluorine make the adjacent C-H bonds less susceptible to activation by many transition metal catalysts.

In the context of this compound, the C-H bonds closest to the fluorinated bridgeheads (at C2, C4, C6, C8) would be deactivated towards electrophilic C-H activation pathways. This deactivation might, in turn, provide a handle for achieving regioselective C-H activation at the more remote C3 and C7 positions, provided a suitable catalytic system is employed.

Conversely, for oxidative addition pathways, the increased bond strength of the C-H bonds alpha to the fluorine atoms would make them less reactive. Research on other fluorinated rigid scaffolds has shown that C-H activation can be challenging. chinesechemsoc.org Therefore, developing effective C-H activation protocols for this compound would likely require catalysts that operate through mechanisms less sensitive to electronic effects or that can overcome the high bond dissociation energies of the proximal C-H bonds.

Catalytic Transformations Utilizing this compound Derivatives

The rigid structure of the bicyclo[3.3.1]nonane skeleton, combined with the strong electronic effects of fluorine substituents, makes its derivatives intriguing candidates for use in catalysis, either as ligands for metals or as substrates in complex transformations.

While specific studies detailing the use of this compound as a ligand or substrate in transition-metal-catalyzed reactions are not extensively documented, the mechanistic principles governing related systems provide a framework for understanding potential transformations. harvard.edunih.govrsc.org The development of catalytic methods for C-C bond formation is a cornerstone of synthetic chemistry, with processes like the [2+2+2] cycloaddition offering efficient routes to complex cyclic systems. nih.gov

A key challenge and area of study in organometallic chemistry is the formation of carbon-fluorine (C-F) bonds via reductive elimination from high-valent metal centers. harvard.edu Mechanistic studies on first-row transition metals like nickel have provided direct evidence for C-F reductive elimination from arylnickel(III) fluoride (B91410) complexes, a process that is significantly faster than from corresponding second- or third-row metals. harvard.edu The stereoelectronic properties of the metal complex are critical for facilitating this bond formation. harvard.edu

Conversely, the high strength of C-F bonds makes them challenging to activate. In a hypothetical reaction where a derivative of this compound is a substrate, the bridgehead C-F bonds would be exceptionally inert to oxidative addition by a low-valent metal center due to steric hindrance and the high bond dissociation energy. Therefore, catalytic functionalization would likely occur at other positions on the bicyclic frame.

Computational studies are instrumental in predicting and understanding the mechanisms, reactivity, and selectivity of transition-metal-catalyzed reactions. rsc.orgyoutube.com For instance, DFT calculations can elucidate reaction pathways, identify rate-determining steps, and explain the influence of ligands on catalytic outcomes. youtube.com In the context of the Mizoroki-Heck reaction, computational studies have revealed that ligand-substrate interactions, such as π-π stacking or steric hindrance, control regioselectivity. organic-chemistry.org Similar computational approaches could predict the viability and outcome of reactions involving derivatives of this compound, guiding future experimental work.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a vast array of chemical transformations. rsc.orgnih.govresearchgate.net Their catalytic cycle typically involves the formation of a Breslow intermediate or an acyl azolium ion, effectively reversing the polarity of carbonyl compounds. d-nb.info The versatility of NHCs stems from the easy tunability of their steric and electronic properties, which has led to their use in radical reactions, atroposelective synthesis, and as non-covalent templates. rsc.org

The bicyclo[3.3.1]nonane scaffold has been successfully employed in NHC-catalyzed reactions. In one study, an NHC-catalyzed asymmetric desymmetrization of N-Cbz glutarimides was extended to a cyclic imide bearing this framework, benzyl (B1604629) 2,4-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, to produce enantioenriched 4-amido esters. d-nb.info DFT calculations indicated that non-covalent interactions, specifically C-H···O hydrogen bonds and C-H···π interactions between the NHC catalyst and the substrate, were key to controlling enantioselectivity. d-nb.info

Furthermore, NHCs have been shown to react with related bicyclic structures like 9-borabicyclo[3.3.1]nonane (9-BBN), demonstrating their ability to activate small molecules. rsc.org The introduction of fluorine into the NHC scaffold or the substrate can significantly influence reactivity. researchgate.net While NHCs derived directly from this compound have not been reported, the strong inductive effect of the fluorine atoms in a substrate would impact the electrophilicity of nearby functional groups, potentially altering reaction rates and pathways in NHC-catalyzed transformations.

Table 1: NHC-Catalyzed Desymmetrization of a Bicyclo[3.3.1]nonane Derivative
EntryNHC CatalystBaseSolventYield (%)ee (%)
1AK₂CO₃DCMnr-
2AK₂CO₃DCM2520
nr = no reaction. Data sourced from a study on the desymmetrization of N-Cbz glutarimides. d-nb.info

The construction of chiral molecules containing bicyclic frameworks is a significant synthetic challenge. nih.gov Organocatalysis has provided powerful strategies for accessing these complex, enantioenriched structures. nih.govumich.edu

Recent work has demonstrated the switchable, organocatalytic enantioselective sulfenocyclization of cyclohexa-1,4-dienes to generate chiral bicyclo[3.3.1]nonane derivatives with high yields and excellent enantioselectivities (up to 94% yield and 97% ee). nih.gov This method, which utilizes chiral BINAP monosulfide catalysts, allows for the creation of three contiguous stereocenters, including an all-carbon quaternary bridgehead. nih.gov The resulting bicyclic product was further investigated as a potential chiral ligand in metal-catalyzed reactions. nih.gov

Another powerful strategy involves the use of bifunctional phosphonium (B103445) salt/Lewis acid relay catalysis to construct N-bridged [3.3.1] ring systems through a cascade reaction. nih.gov This method is compatible with a wide variety of substrates and proceeds with excellent reactivity and stereoselectivity. nih.gov Mechanistic experiments suggest that ion-pairing and hydrogen-bonding interactions between the catalyst and substrate are crucial for achieving high stereocontrol. nih.gov

The introduction of fluorine into such bicyclic scaffolds can serve as a tool to fine-tune their properties as chiral ligands or auxiliaries. While examples specific to this compound are yet to be reported, the principles of asymmetric catalysis using chiral aldehyde frontiersin.org or calixarene (B151959) beilstein-journals.org catalysts highlight the importance of rigid scaffolds in creating a well-defined chiral environment for stereoselective transformations. The defined conformation of the difluorinated bicyclic system could be exploited to create highly effective chiral catalysts.

Table 2: Enantioselective Synthesis of Bicyclo[3.3.1]nonane Derivatives
CatalystReaction TypeSubstrateYield (%)ee (%)Ref
(R)-BINAP(S)SulfenocyclizationCyclohexa-1,4-diene derivativeup to 94up to 97 nih.gov
Chiral Phosphonium Salt P10[3+2] Cyclization/CascadeCyclic azomethine ylide9372 nih.gov

Elucidation of Structure-Reactivity Relationships in Difluorinated Bicyclic Systems

Understanding the relationship between a molecule's structure and its reactivity is fundamental to designing new chemical transformations and materials. nih.govnih.gov In difluorinated bicyclic systems, this relationship is governed by the interplay between the rigid conformational constraints of the skeleton and the powerful electronic effects of the fluorine atoms. researchgate.net

The bicyclo[3.3.1]nonane system primarily exists in a 'double chair' (CC) conformation, which is generally the most stable form over the 'boat-chair' (BC) conformer. researchgate.net The introduction of substituents can alter this conformational preference. For this compound, the two fluorine atoms are at the bridgehead positions, which locks the core structure and influences the reactivity of other positions on the ring.

Computational studies using methods like Density Functional Theory (DFT) are invaluable for probing these relationships. nih.gov Such studies can predict molecular properties and reaction thermodynamics. For example, calculations on a series of amine nucleophiles showed a correlation between their calculated Gibbs free energy of reaction (ΔrG°) and experimentally observed equilibrium constants. nih.gov A similar approach applied to this compound derivatives could predict their reactivity in various transformations.

The presence of gem-difluorination is known to impact physicochemical properties like acidity (pKa) and lipophilicity (LogP) through strong inductive effects. youtube.com Quantitative structure-reactivity relationship (QSRR) studies can reveal the key structural factors that govern reaction rates. For instance, in nitroxyl (B88944) radical-catalyzed alcohol oxidation, the steric bulk around the alcohol's α-carbon was found to be the rate-determining factor. chemrxiv.org For a difluorinated bicyclic system, the electron-withdrawing nature of the C-F bonds would decrease the nucleophilicity and basicity of nearby atoms while increasing the acidity of adjacent C-H bonds, significantly impacting its reactivity profile in a predictable manner.

Advanced Applications and Research Directions

1,5-Difluorobicyclo[3.3.1]nonane as a Preeminent Synthetic Intermediate

The unique conformational constraints and the defined spatial orientation of its substituents make the bicyclo[3.3.1]nonane core, including its difluorinated analogue, a powerful building block in organic synthesis.

The bicyclo[3.3.1]nonane architecture is a central structural feature in over 1,000 natural products, many of which exhibit significant biological activity. nih.gov This prevalence underscores the importance of synthetic routes to and from this scaffold. Molecules like garsubellin A, an enhancer of choline (B1196258) acetyltransferase, and the polycyclic polyprenylated acylphloroglucinols (PPAPs) feature this complex bicyclic system. nih.govresearchgate.net

Synthetic strategies often target the bicyclo[3.3.1]nonane core as a key intermediate, which is then elaborated to achieve the final complex natural product. nih.govuliege.be The rigidity of the scaffold provides a reliable platform for subsequent stereocontrolled transformations. The presence of fluorine atoms in this compound can influence the reactivity and stability of adjacent functional groups, offering chemists a tool to modulate synthetic pathways. For instance, synthetic approaches toward meroterpenes, a class of natural products with mixed polyketide/terpenoid origins, have utilized abiotic annulation/rearrangement strategies to construct the bicyclo[3.3.1]nonane core efficiently. nih.gov

The bicyclo[3.3.1]nonane framework serves as a versatile three-dimensional scaffold for the precise spatial arrangement of functional groups. nih.govresearchgate.net This semi-rigid system, consisting of two fused cyclohexane (B81311) rings, allows for a high degree of stereochemical multiplicity, which is crucial for exploring diverse chemical space in drug discovery and materials science. researchgate.netnih.gov

The ability to functionalize the scaffold at various positions is key to its utility. For example, 2,6-dichloro-9-thiabicyclo[3.3.1]nonane has been demonstrated as a well-behaved scaffold for nucleophilic substitution, enabling the display of azide (B81097) and cyanide components with high efficiency. mdpi.comnih.gov The fluorine atoms in this compound would significantly impact the electronic nature of the bridgehead positions, influencing the course of functionalization reactions and the properties of the resulting molecules. This makes it an attractive scaffold for creating libraries of novel compounds with unique three-dimensional shapes and functionalities. nih.gov

Rational Design of Functional Molecules Based on the Difluorobicyclo[3.3.1]nonane Core

The rational design of molecules for specific applications in chemical biology, supramolecular chemistry, and catalysis often relies on rigid scaffolds to control the geometry and interaction of functional moieties. The this compound core is an exemplary candidate for such designs.

In medicinal chemistry, caged hydrocarbons are increasingly used as bioisosteres for aromatic rings, such as the phenyl group. nih.govresearchgate.net Replacing a flat aromatic ring with a three-dimensional, C(sp³)-rich scaffold like bicyclo[3.3.1]nonane can lead to significant improvements in a drug candidate's physicochemical properties, including enhanced potency, solubility, and metabolic stability. researchgate.netresearchgate.net

The development of catalytic asymmetric methods to synthesize these chiral caged hydrocarbons has been a recent breakthrough, enabling their broader application in drug discovery. nih.govresearchgate.net The defined, rigid structure of the this compound core makes it an ideal platform for creating novel bioisosteres, where the fluorine atoms can further modulate protein-ligand interactions and metabolic pathways.

Table 1: Comparison of Bioisosteric Replacements

FeaturePhenyl GroupCaged Hydrocarbon (e.g., Bicyclo[3.3.1]nonane)
Geometry Planar (2D)Three-Dimensional (3D)
Carbon Hybridization sp²sp³
Solubility Generally lowerOften improved
Metabolic Stability Prone to oxidationGenerally more stable
Synthetic Access Well-establishedIncreasingly accessible

Supramolecular chemistry focuses on the chemistry of molecular assemblies held together by non-covalent bonds. yu.edu.jo Rigid, cleft-shaped molecules are essential components in this field, serving as hosts for guest molecules. The bicyclo[3.3.1]nonane framework is an attractive template for constructing such hosts, including ion receptors and molecular tweezers. researchgate.netresearchgate.netnih.gov

Molecular tweezers are host molecules with an open cavity capable of binding guests through interactions like hydrogen bonding, π–π stacking, and electrostatic effects. wikipedia.org The bicyclo[3.3.1]nonane unit can act as a rigid spacer, connecting two "arms" that bind the guest. Similarly, tripodal receptors based on scaffolds like TREN (tris(2-aminoethyl)amine) have been designed for the selective recognition and extraction of ions. mdpi.com The incorporation of the this compound core could lead to receptors with altered binding affinities and selectivities due to the electronic influence of the fluorine atoms.

The bicyclo[3.3.1]nonane skeleton is a cornerstone of several important catalytic systems. Its derivatives have found applications in asymmetric catalysis, where the chiral framework helps to control the stereochemical outcome of a reaction. researchgate.netnih.gov

A prominent example is 9-Borabicyclo[3.3.1]nonane (9-BBN), a widely used hydroboration reagent that exhibits excellent regioselectivity due to its steric bulk. wikipedia.orgorganic-chemistry.org More recently, 9-BBN has been employed as a catalyst in the functionalization of strong carbon-fluorine bonds, a significant challenge in organic synthesis. ed.ac.uk These catalytic systems leverage the defined and robust structure of the bicyclo[3.3.1]nonane core. The introduction of fluorine atoms at the 1 and 5 positions could be used to fine-tune the electronic properties and reactivity of such catalysts, potentially leading to new catalytic methodologies with enhanced performance and novel applications.

Perspectives from Theoretical and Computational Chemistry in Future Research

Theoretical and computational chemistry are poised to play a pivotal role in unlocking the full potential of this compound and its analogs. ru.nlfrontiersin.org These in silico approaches allow for the exploration of molecular properties, reaction mechanisms, and the prediction of novel structures with desired functionalities, often ahead of experimental realization. researchgate.net

The synthesis of complex molecules like this compound and its derivatives can be challenging, often requiring multi-step procedures with careful control of stereochemistry. ucl.ac.uk Predictive modeling, utilizing quantum chemical methods such as Density Functional Theory (DFT), can significantly accelerate the development of synthetic routes. wikipedia.org By computationally screening potential precursors and reaction conditions, researchers can prioritize experiments, thereby saving time and resources.

For instance, the synthesis of novel derivatives of this compound could be planned by modeling the key bond-forming reactions. Computational models can predict the activation energies and reaction thermodynamics for various synthetic pathways, such as intramolecular cyclizations or functional group interconversions. This predictive power is invaluable for identifying the most promising synthetic strategies before they are attempted in the laboratory.

A hypothetical computational screening of precursors for a key synthetic step could be organized as follows:

Precursor CandidateCalculated Activation Energy (kcal/mol)Predicted Yield (%)Feasibility
Precursor A15.292High
Precursor B25.845Moderate
Precursor C35.1<10Low

This table illustrates how computational chemistry can be used to screen potential starting materials for the synthesis of novel this compound derivatives. The data is hypothetical and serves as an example of the output from predictive modeling studies.

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product selectivity. Computational chemistry offers powerful tools for elucidating complex reaction pathways at the molecular level. researchgate.net For the synthesis of this compound, computational studies can map out the entire reaction coordinate, identifying transition states, intermediates, and the energetic barriers that govern the reaction rate and stereochemical outcome.

Techniques such as transition state theory and intrinsic reaction coordinate (IRC) calculations can be employed to study the mechanism of key cyclization reactions. For example, in a Robinson annulation approach to the bicyclo[3.3.1]nonane core, computational analysis can reveal the subtle interplay of steric and electronic effects that dictate the stereoselectivity of the ring formation. researchgate.net This knowledge can then be used to rationally design catalysts or modify reaction conditions to favor the formation of the desired diastereomer.

Key parameters that can be obtained from computational mechanistic studies include:

Computational ParameterSignificance in Mechanistic Elucidation
Transition State Geometry Provides a snapshot of the highest energy point along the reaction coordinate, revealing the critical bond-forming and bond-breaking events.
Activation Energy (ΔG‡) Determines the rate of the reaction; lower activation energies correspond to faster reactions.
Reaction Energy (ΔG_rxn) Indicates the thermodynamic favorability of the reaction; a negative value signifies an exothermic and spontaneous process.
Imaginary Frequency A single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

This table summarizes key computational parameters and their importance in the elucidation of reaction mechanisms for the synthesis of this compound.

Emerging Research Frontiers for Fluorinated Bicyclo[3.3.1]nonanes

The unique properties of fluorinated bicyclo[3.3.1]nonanes, including their conformational rigidity and the electronic influence of the fluorine atoms, open up a wide range of possibilities for future research and applications.

One of the most promising frontiers is in the field of medicinal chemistry. The bicyclo[3.3.1]nonane scaffold is a privileged structure found in numerous biologically active natural products. nih.govrsc.orgresearchgate.net The introduction of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net Therefore, this compound and its derivatives are attractive building blocks for the design of novel therapeutic agents.

Another exciting area of research is the development of new catalysts and materials. The rigid framework of this compound can serve as a scaffold for the design of novel ligands for asymmetric catalysis. The electron-withdrawing nature of the fluorine atoms can also be exploited to create new materials with interesting electronic properties.

Emerging research areas for fluorinated bicyclo[3.3.1]nonanes are outlined below:

Research AreaPotential Applications and Research Focus
Medicinal Chemistry Design of novel enzyme inhibitors, ion channel modulators, and other therapeutic agents with improved metabolic stability and bioavailability.
Asymmetric Catalysis Development of chiral ligands for transition metal-catalyzed reactions, enabling the synthesis of enantiomerically pure compounds.
Materials Science Creation of novel polymers and liquid crystals with unique thermal and electronic properties.
Supramolecular Chemistry Use as building blocks for the construction of complex molecular architectures, such as molecular cages and self-assembling systems. lu.se
Conformational Analysis Investigation of the subtle conformational preferences of the bicyclic system and the influence of fluorine substitution on these equilibria. researchgate.net

This table highlights some of the emerging research frontiers for fluorinated bicyclo[3.3.1]nonanes, including this compound.

Conclusion and Future Perspectives

Synthesis of Current Academic Research Advancements

Academic research into bridged bicyclic compounds has seen significant advancements, particularly with the incorporation of fluorine to create novel three-dimensional molecular scaffolds. d-nb.info These fluorinated structures are of high interest in medicinal chemistry as they can serve as bioisosteres for planar aromatic rings, potentially improving physicochemical properties such as lipophilicity and metabolic stability. d-nb.infonih.gov

The synthesis of the bicyclo[3.3.1]nonane core itself is well-documented, with various strategies available. These often involve annulation reactions, such as tandem Michael addition-intramolecular aldol (B89426) condensations, to construct the bicyclic system. rsc.orgnih.gov For instance, diketones can be reacted with α,β-unsaturated aldehydes or ketones to form the bicyclo[3.3.1]nonenone core. rsc.orgnih.gov Other methods include the reaction of cyclohexanone (B45756) derivatives with allyl bromide or the Michael addition of 1,3-dicarbonyl compounds to activated aromatic systems. rsc.orgnih.gov The synthesis of halogenated bicyclo[3.3.1]nonane derivatives, such as 3,7-dihalobicyclo[3.3.1]nonan-2,6-dione, has also been reported, which could serve as precursors for further functionalization. arkat-usa.orgresearchgate.net

The conformational analysis of bicyclo[3.3.1]nonane and its derivatives is a mature field of study. This system can exist in three primary conformations: the twin-chair (CC), the chair-boat (BC), and the twin-boat (BB). rsc.orgoregonstate.edu For the parent hydrocarbon and many simple derivatives, the twin-chair conformation is the most stable. rsc.org However, the conformational landscape can be significantly influenced by substitution. Bulky substituents or the introduction of heteroatoms can lead to a preference for the chair-boat conformation to alleviate steric strain or unfavorable electronic interactions. rsc.orgnih.gov For example, the presence of heavy atoms like sulfur or selenium at the 3 and 7 positions can favor the BC conformer due to lone pair-lone pair repulsion in the CC form. rsc.orgnih.gov

Identification of Persistent Challenges and Critical Knowledge Gaps

The primary and most critical knowledge gap is the absence of a reported synthesis for 1,5-Difluorobicyclo[3.3.1]nonane. While general methods for creating the bicyclo[3.3.1]nonane skeleton exist, the introduction of fluorine atoms at the bridgehead positions (C-1 and C-5) presents a significant synthetic hurdle. Direct fluorination at these positions is challenging, and building the scaffold from fluorinated precursors would require specialized starting materials that may not be readily available.

Finally, the potential applications of this compound remain entirely unexplored. Although fluorinated bicyclic compounds are gaining traction as phenyl ring bioisosteres, without the compound in hand, its physicochemical properties and biological activity cannot be assessed. d-nb.info

Prospective Directions in the Synthesis, Conformational Analysis, and Advanced Applications of this compound

Future research in this specific area should logically begin with the development of a viable synthetic route to this compound. This could involve exploring the fluorination of pre-formed bicyclo[3.3.1]nonane precursors at the bridgehead positions or, more likely, designing a multi-step synthesis starting from fluorinated building blocks.

Once synthesized, a thorough conformational analysis using a combination of modern spectroscopic techniques (e.g., NMR) and computational methods (e.g., Density Functional Theory) would be essential. nih.gov Such studies would elucidate the conformational equilibrium and provide fundamental insights into the structural effects of bridgehead fluorination in this bicyclic system.

With a solid understanding of its synthesis and structure, research could then pivot to exploring its potential applications. A key area would be medicinal chemistry, where this compound could be investigated as a rigid, three-dimensional scaffold or bioisostere. nih.govrsc.org Its incorporation into known drug molecules in place of aromatic rings could lead to compounds with improved pharmacological profiles. Additionally, its unique electronic and steric properties might make it a valuable building block in materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,5-difluorobicyclo[3.3.1]nonane?

  • Methodological Answer : The synthesis of fluorinated bicyclic systems often involves halogenation or fluorination of preformed bicyclo[3.3.1]nonane precursors. For example, bicyclo[3.3.1]nonanone derivatives (e.g., via condensation of diketones with hydroxylamine ) can serve as substrates for selective fluorination. Electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic fluoride sources (e.g., KF with phase-transfer catalysts) may be employed, with regioselectivity controlled by steric and electronic factors. Post-fluorination purification via column chromatography or recrystallization is critical to isolate the 1,5-difluoro isomer .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. 19F^{19}\text{F} NMR distinguishes fluorine environments, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify bridgehead and substituent positions. For example, in analogous bicyclo[3.3.1]nonane systems, coupling constants in 1H^{1}\text{H} NMR reveal chair or boat conformations . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) further validate molecular geometry and purity .

Q. What are the key reactivity patterns of this compound in organic transformations?

  • Methodological Answer : Fluorine substituents influence reactivity via inductive effects and steric hindrance. The 1,5-difluoro derivative may undergo nucleophilic substitution at bridgehead positions under strong bases (e.g., Grignard reagents) or participate in cycloadditions due to strain in the bicyclic framework. Comparative studies with non-fluorinated analogs (e.g., 9-borabicyclo[3.3.1]nonane ) highlight enhanced stability and selectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can computational methods aid in predicting the stereoelectronic effects of fluorine in this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model fluorine’s electron-withdrawing effects on charge distribution and frontier molecular orbitals. Conformational analysis using molecular dynamics simulations predicts thermodynamic stability of chair vs. twist-boat conformers. These insights guide experimental design for regioselective functionalization .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated bicyclo[3.3.1]nonane derivatives?

  • Methodological Answer : Discrepancies in 19F^{19}\text{F} NMR shifts or splitting patterns may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR and 2D correlation spectroscopy (COSY, NOESY) clarify time-averaged signals. For example, in oxabicyclo[3.3.1]nonane systems, chemical shift reagents (e.g., Eu(fod)3_3) resolve overlapping peaks .

Q. How can this compound be utilized in medicinal chemistry or materials science?

  • Methodological Answer : Fluorinated bicyclic frameworks are explored as rigid scaffolds for drug design (e.g., orexin receptor antagonists ) or fluorophores. The 1,5-difluoro motif enhances metabolic stability and bioavailability in bioactive molecules. In materials science, its low polarizability and thermal stability make it a candidate for liquid crystals or polymer additives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.